molecular formula C13H26O2 B1429350 Tridecanoic-2,2-d2 acid CAS No. 64118-44-1

Tridecanoic-2,2-d2 acid

Cat. No.: B1429350
CAS No.: 64118-44-1
M. Wt: 216.36 g/mol
InChI Key: SZHOJFHSIKHZHA-XUWBISKJSA-N
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Description

Tridecanoic-2,2-d2 acid: , also known as 2,2-Dideutero-11-tridecanoic acid, is a deuterated fatty acid. This compound is characterized by the replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is CH3(CH2)10CD2CO2H, and it has a molecular weight of 216.36 g/mol . This compound is used in various scientific research studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanoic-2,2-d2 acid can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated reagents and solvents. The process typically includes multiple steps of purification to ensure high isotopic purity. The final product is usually characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Tridecanoic-2,2-d2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tridecanoic-2,2-d2 acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as phospholipase A2, which is involved in the release of arachidonic acid from membrane phospholipids. This inhibition can modulate inflammatory responses by reducing the production of inflammatory eicosanoids . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Tridecanoic-2,2-d2 acid is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful in studies requiring precise tracking of fatty acid metabolism and reaction mechanisms. Its intermediate chain length also provides a balance between solubility and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

2,2-dideuteriotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-XUWBISKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-44-1
Record name Tridecanoic-2,2-D2 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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